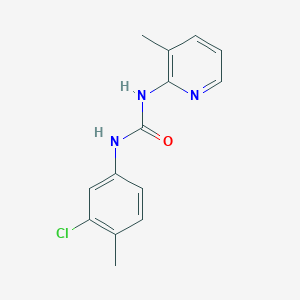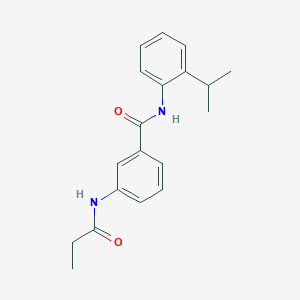![molecular formula C16H25NO3S B5328827 N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5328827.png)
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide, also known as BMS-986001, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. The compound is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Mechanism of Action
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide exerts its pharmacological effects by selectively binding to the bromodomain of BET proteins, thereby inhibiting their interaction with acetylated histones and transcription factors. This leads to the suppression of gene expression, particularly of genes involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being targeted. In cancer, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In cardiovascular diseases, the compound has been shown to improve cardiac function by reducing fibrosis and hypertrophy.
Advantages and Limitations for Lab Experiments
The advantages of using N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide in lab experiments include its selectivity for BET proteins, its potency, and its ability to penetrate cell membranes. However, the limitations of using this compound include its relatively short half-life, which may require frequent dosing, and its potential for off-target effects.
Future Directions
There are several potential future directions for the development of N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide. One area of interest is the use of the compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another potential direction is the development of more potent and selective BET inhibitors, which may have improved therapeutic outcomes. Finally, the use of this compound in clinical trials for various diseases is an important future direction, which may provide valuable insights into its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-4-chloro-3-nitrobenzamide. This compound is then reacted with 3-methylbutylsulfonyl chloride to yield this compound.
Scientific Research Applications
N-(tert-butyl)-2-[(3-methylbutyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the BET proteins, which are involved in the regulation of oncogenes. This compound has also demonstrated anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. In addition, the compound has been shown to improve cardiac function in animal models of heart failure.
properties
IUPAC Name |
N-tert-butyl-2-(3-methylbutylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12(2)10-11-21(19,20)14-9-7-6-8-13(14)15(18)17-16(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWIKQOWKKEXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-phenylpiperazine](/img/structure/B5328745.png)
![5-methyl-7-(1H-pyrazol-5-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5328754.png)
![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5328756.png)
![allyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5328773.png)
![3-[(2-thienylcarbonyl)amino]phenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5328774.png)
![1-acetyl-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5328775.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5328789.png)
![7-(3,4-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5328794.png)
![1-(3,5-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5328800.png)
![3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5328819.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)
